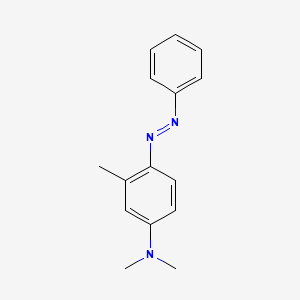

4-Dimethylamino-2-methylazobenzene

Description

Properties

IUPAC Name |

N,N,3-trimethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOLYZIJUDOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074845 | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

54-88-6 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Dimethylamino)-2-methylazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-dimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-MeDAB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Q2BUE0AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An Overview of Azo Dye Synthesis and Safety Considerations for 4-Dimethylamino-2-methylazobenzene

For the attention of researchers, scientists, and drug development professionals.

This document provides a high-level overview of the chemical principles underlying the synthesis of azo dyes, a major class of synthetic colorants. It also addresses the significant health and safety considerations associated with 4-Dimethylamino-2-methylazobenzene, a specific azo dye. Due to the hazardous nature of this compound, this guide will not provide a detailed experimental synthesis protocol but will instead focus on the general chemistry and necessary safety precautions from an educational and harm reduction perspective.

General Principles of Azo Dye Synthesis

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–).[1][2] They represent the largest category of dyes used in industries such as textiles, printing, and paper manufacturing.[1] The synthesis of most azo dyes is achieved through a two-stage process known as diazotization followed by an azo coupling reaction.[1][3]

-

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt.[2] The reaction is typically carried out by treating the amine with nitrous acid (HNO₂) in the presence of another acid, such as hydrochloric acid (HCl).[3] Since nitrous acid is unstable, it is usually generated in situ by reacting sodium nitrite (NaNO₂) with the acid.[2][3] This reaction must be conducted at low temperatures, typically between 0-5 °C, because diazonium salts are highly unstable and can decompose or become explosive at higher temperatures.[1][3]

-

Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component.[1][2] This component is an electron-rich aromatic compound, such as a phenol or another aniline derivative.[1] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling agent to form the characteristic azo bond (–N=N–), which links the two aromatic systems.[1] The extended system of conjugated double bonds created by this linkage acts as a chromophore, which is responsible for the dye's color.[3]

The specific color, solubility, and binding properties of the final azo dye are determined by the chemical structures of the aromatic amine and the coupling component used in the synthesis.[4]

Caption: General workflow for azo dye synthesis.

Health and Safety Profile of this compound

This compound, also known as C.I. Solvent Yellow 3, is a yellow crystalline solid.[5] It is crucial for all laboratory personnel to be aware of its significant health hazards. This compound is classified as toxic if swallowed and is suspected of causing cancer.[6]

Carcinogenicity and Toxicity:

-

The International Agency for Research on Cancer (IARC) has classified 4-dimethylaminoazobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]

-

It is listed as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[8]

-

Animal studies have demonstrated that exposure through various routes (oral, injection, dermal) can lead to tumors in the liver, bladder, lungs, and skin.[5][7][8][9]

-

Acute exposure can cause skin irritation and contact dermatitis.[5][7] The compound can be absorbed through the skin, increasing overall exposure.[5]

Safety Precautions and Handling: Due to its toxicity and carcinogenic potential, this compound must be handled with extreme caution.[5] The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[5]

| Precautionary Measure | Description |

| Engineering Controls | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and safety goggles.[6] Given the risk of skin absorption, thorough glove inspection and proper removal technique are critical.[6] |

| Handling Procedures | Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6] Avoid creating dust.[10] Wash hands and skin thoroughly after handling.[6] |

| Emergency Procedures | Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[6][11] Eye Contact: Immediately flush eyes with plenty of water.[11] Ingestion: Seek immediate medical attention.[10][11] |

| Storage | Store in a secure, locked-up location, in a tightly closed container, and in a dry place.[6][10] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] |

Given the established health risks, any research involving this compound must be preceded by a thorough risk assessment and implemented with the strictest safety protocols to protect laboratory personnel.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. epa.gov [epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. restoredcdc.org [restoredcdc.org]

The Carcinogenic Mechanism of 4-Dimethylamino-2-methylazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylamino-2-methylazobenzene, a derivative of the well-characterized hepatocarcinogen 4-dimethylaminoazobenzene (DAB), is reasonably anticipated to be a human carcinogen.[1][2][3] Its carcinogenic activity is not a direct action of the compound itself, but rather the result of a complex metabolic activation process primarily occurring in the liver. This process, involving multiple enzymatic steps, transforms the parent compound into a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules, most critically DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, DNA adduct formation, and the subsequent cellular and molecular events that contribute to its carcinogenic properties.

Metabolic Activation: The Path to a Potent Carcinogen

The carcinogenicity of this compound is intrinsically linked to its biotransformation into reactive metabolites. This metabolic activation is a multi-step process predominantly carried out by enzymes in the liver.

N-Demethylation and N-Hydroxylation: The Role of Cytochrome P450

The initial steps in the activation of this compound involve N-demethylation and N-hydroxylation, reactions primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce functional groups that increase the water solubility of the compound, but in this case, also prime it for further activation.

-

N-Demethylation: One or both of the methyl groups on the amino group can be removed, leading to the formation of N-methyl-4-amino-2-methylazobenzene and 4-amino-2-methylazobenzene.

-

N-Hydroxylation: A critical step in the toxification process is the N-hydroxylation of the amino group, resulting in the formation of an N-hydroxy metabolite. This reaction is a key determinant of the carcinogenic potential of aromatic amines.

Sulfation: Generation of the Ultimate Carcinogen

The N-hydroxy metabolite is not the final reactive species. It undergoes further activation through sulfation, a reaction catalyzed by sulfotransferase enzymes. This step involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming a highly unstable and electrophilic N-sulfonyloxy ester. This ester is considered the ultimate carcinogen , a highly reactive species that can readily attack nucleophilic sites on cellular macromolecules.

References

- 1. Liver tumors induced by 4-dimethylaminoazobenzene: experimental basis for a chemical carcinogenesis concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Dimethylamino-2-methylazobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dimethylamino-2-methylazobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol and a qualitative assessment of expected solubility in various common organic solvents based on chemical principles.

Introduction to this compound

This compound is an aromatic azo compound. Its molecular structure, featuring a substituted azobenzene backbone, results in a red-orange crystalline solid. The compound is known to be stable under normal conditions but is incompatible with strong acids and strong oxidizing agents. It is practically insoluble in water but shows solubility in a range of organic solvents.[1]

Qualitative Solubility Profile

The solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like." The molecule possesses both a nonpolar aromatic structure and a polar dimethylamino group, suggesting a nuanced solubility profile. It is expected to be more soluble in organic solvents that can effectively solvate both of these features.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Alcohols | Ethanol | Soluble | The polarity of ethanol allows it to interact favorably with the polar dimethylamino group. |

| Ketones | Acetone | Soluble | As a polar aprotic solvent, acetone is effective in dissolving a wide range of organic compounds.[1] |

| Halogenated | Chloroform | Soluble | Its ability to solvate a variety of organic molecules suggests good solubility. |

| Ethers | Diethyl Ether | Soluble | A common nonpolar aprotic solvent. |

| Aromatics | Benzene | Soluble | The aromatic nature of benzene allows for favorable interactions with the azobenzene backbone. |

| Alkanes | Petroleum Ether | Soluble | A nonpolar solvent that can solvate the nonpolar aspects of the molecule. |

| Aqueous | Water | Practically Insoluble | The large nonpolar aromatic structure dominates, leading to poor solubility in highly polar water.[1] |

Experimental Protocols for Solubility Determination

Given the absence of extensive quantitative solubility data in the public domain, the following protocols provide a framework for its experimental determination.

Qualitative Solubility Assessment (Small-Scale)

This initial step provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, chloroform, methanol, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Accurately weigh approximately 10 mg of this compound and place it into each labeled test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Vortex each tube vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Observe each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Sparingly Soluble: A small amount of solid remains, or the solution appears cloudy.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer (optional, for spectrophotometric analysis)

-

Glassware for dilutions

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Separation of Solid and Supernatant:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Analysis of Supernatant:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Spectrophotometric Analysis (if applicable):

-

If the compound has a characteristic UV-Vis absorbance, prepare a calibration curve using solutions of known concentrations in the same solvent.

-

Dilute the saturated supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (g/L or mg/mL) = (Mass of dissolved solid) / (Volume of supernatant withdrawn).

-

Spectrophotometric: Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to 4-Dimethylamino-2-methylazobenzene (CAS 54-88-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, toxicological profile, metabolic pathways, and experimental considerations for 4-Dimethylamino-2-methylazobenzene, a compound of significant interest in carcinogenesis research.

Physicochemical and Toxicological Properties

This compound, also known as N,N-Dimethyl-4-phenylazo-m-toluidine, is a solid organic compound. Its key physicochemical and toxicological data are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54-88-6 | |

| Molecular Formula | C₁₅H₁₇N₃ | |

| Molecular Weight | 239.32 g/mol | |

| Appearance | Red-orange to light yellow to brown powder/crystals | |

| Melting Point | 67-69 °C | |

| Boiling Point | 150 °C at 16 mmHg | |

| Solubility | Practically insoluble in water; soluble in ethanol, acetone, ether, chloroform, benzene, and petroleum ether. |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD50 (Oral) | 200 mg/kg | Rat | Oral | [1] |

| Carcinogenicity | Suspected of causing cancer. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP). | Animal studies | Various (oral, injection, dermal) | [2][3][4] |

| Mutagenicity | Laboratory experiments have demonstrated mutagenic effects. | In vitro | [1] | |

| Acute Effects | Harmful if swallowed. May cause skin irritation upon contact. | Human/Animal | Oral, Dermal | [3][5] |

Metabolic Pathway and Mechanism of Carcinogenesis

The carcinogenic activity of this compound is contingent upon its metabolic activation, primarily in the liver. While the precise pathway for this specific compound is not fully elucidated, it is inferred from the well-studied metabolism of its parent compound, 4-dimethylaminoazobenzene (DAB). The process involves a series of enzymatic reactions that convert the relatively inert parent molecule into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA.

The key metabolic steps are believed to include N-demethylation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of metabolites such as N-methyl-4-aminoazobenzene and its hydroxylated derivatives. A critical activation step is the N-hydroxylation of the amino group, followed by sulfation, which generates a highly unstable and reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA bases, primarily guanine. The formation of these DNA adducts is a crucial initiating event in the carcinogenic process, leading to mutations and genomic instability if not repaired.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Due to its carcinogenicity and toxicity, this compound must be handled with extreme caution in a controlled laboratory environment.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use and use proper glove removal technique.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Lab Coat : A lab coat must be worn at all times.

-

Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

Disposal

All waste materials contaminated with this compound, including unused product, contaminated labware, and personal protective equipment, must be disposed of as hazardous waste. Collect waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal.

Example High-Performance Liquid Chromatography (HPLC) Method for Analysis

This is a general-purpose HPLC method for the analysis of this compound. Optimization may be required depending on the specific application and sample matrix.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry compatibility, a volatile modifier such as 0.1% formic acid can be added to both solvents.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection : UV detector at a wavelength of 420 nm.

-

Column Temperature : 30 °C.

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Applications in Research

This compound serves as a valuable tool in cancer research, primarily as a model carcinogen to induce liver tumors in experimental animals. Its applications include:

-

Studying the mechanisms of chemical carcinogenesis : By exposing animal models to this compound, researchers can investigate the molecular and cellular events that lead to tumor initiation, promotion, and progression.

-

Evaluating potential chemopreventive and therapeutic agents : The compound can be used to induce tumors in animals, which can then be treated with novel drugs to assess their efficacy.

-

Investigating the role of metabolic enzymes in carcinogenesis : Researchers can study how the expression and activity of enzymes like cytochrome P450s influence the metabolic activation of this carcinogen and subsequent tumor development.

-

As a positive control in toxicological and genotoxicity assays .

References

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of DNA adducts of the carcinogen N-methyl-4-aminoazobenzene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Alternate names for 4-Dimethylamino-2-methylazobenzene

An In-depth Technical Guide to 4-Dimethylamino-2-methylazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, alternate names, and toxicological profile of this compound. It includes available quantitative data, generalized experimental protocols for synthesis and analysis, and visualizations of its metabolic activation pathway and a common experimental workflow.

Alternate Names and Identification

This compound is an azo dye that has been used in research, particularly in studies of chemical carcinogenesis. It is crucial to recognize its various synonyms and identifiers to ensure accurate information retrieval and communication.

| Name Type | Name | Source |

| Common Name | This compound | |

| Synonym | N,N-Dimethyl-4-phenylazo-m-toluidine | [1] |

| Synonym | 2-Methyl-4-(dimethylamino)azobenzene | |

| Synonym | 2'-Methyl-4-(dimethylamino)azobenzene | [2] |

| Synonym | N,N,3-Trimethyl-4-(phenyldiazenyl)aniline | |

| Synonym | 4-N,N-Dimethylamino-2-methylazobenzene | |

| Synonym | 2-MethylDAB | |

| Synonym | N,N,3-Trimethyl-4-(phenylazo)benzenamine | |

| Synonym | 2,N,N-Trimethyl-4-aminoazobenzene | |

| CAS Number | 54-88-6 | [1] |

Physicochemical and Toxicological Data

The following table summarizes the available quantitative data for this compound and its closely related isomer, 4-(Dimethylamino)-3'-methylazobenzene.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₅H₁₇N₃ | This compound | [1] |

| Molecular Weight | 239.32 g/mol | This compound | [1] |

| Physical Description | Red-orange crystalline solid | 2-methyl-4-dimethylaminoazobenzene | [3] |

| Melting Point | 67-69 °C | This compound | |

| Boiling Point | 150 °C / 16 mmHg | This compound | |

| Solubility in Water | < 1 mg/mL at 66 °F | 2-methyl-4-dimethylaminoazobenzene | [3] |

| Solubility in Water | 0.4 mg/L at 25 °C | 4-(Dimethylamino)-3'-methylazobenzene | [4] |

| Solubility (Other) | Soluble in ethanol, acetone | This compound | [5][6] |

| pKa | 3.68 (at 25 °C) | This compound | [6] |

| λmax | 420 nm | This compound | [6] |

| LD50 (Oral, Mouse) | 17,700 mg/kg | 4-(Dimethylamino)-3'-methylazobenzene | [4] |

Experimental Protocols

Generalized Synthesis of Aryl Azo Compounds

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Part 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution.

-

Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for a short period after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling with N,N-Dimethyl-m-toluidine

-

In a separate beaker, dissolve an equimolar amount of N,N-Dimethyl-m-toluidine in a suitable solvent, such as a dilute acid or a water-miscible organic solvent.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the N,N-Dimethyl-m-toluidine solution with vigorous stirring. A colored precipitate of this compound should form.

-

Allow the reaction to proceed for a period to ensure complete coupling.

-

The resulting solid can be collected by filtration, washed with cold water to remove any unreacted salts, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Analytical Method: HPLC for Aromatic Amines

The analysis of aromatic amines derived from azo dyes can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector.

Instrumentation:

-

HPLC system with a gradient pump and autosampler.

-

C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18).

-

UV-Vis detector or a Triple Quadrupole Mass Spectrometer.

Mobile Phase:

-

A gradient of acetonitrile and water with a formic acid modifier is typically used.

-

For MS detection, formic acid is preferred over non-volatile acids.

Procedure:

-

Sample Preparation: Samples, such as textiles, are extracted with an appropriate solvent (e.g., chlorobenzene for disperse dyes). The extract is then typically reduced (e.g., with sodium dithionite) to cleave the azo bond and liberate the constituent amines. The resulting solution is then prepared for injection.

-

Chromatographic Separation: The prepared sample is injected into the HPLC system. The gradient elution profile is optimized to achieve separation of the target aromatic amines.

-

Detection: The eluting compounds are detected by UV-Vis absorbance at a characteristic wavelength or by mass spectrometry for more selective and sensitive detection. Tandem MS (MS/MS) can be used for unequivocal identification by monitoring specific precursor-to-product ion transitions.

-

Quantification: Calibration curves are generated using external standards of the aromatic amines of interest. An internal standard (e.g., Anthracene-d10) can be used to improve accuracy and precision.

Visualizations

Metabolic Activation Pathway

4-Dimethylaminoazobenzene and its derivatives are known to be carcinogenic, requiring metabolic activation to exert their toxic effects. The primary route of activation involves enzymatic modifications in the liver.

References

- 1. scbt.com [scbt.com]

- 2. 4-(Dimethylamino)-2'-methylazobenzene | 3731-39-3 | TCI AMERICA [tcichemicals.com]

- 3. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)-3'-methylazobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 54-88-6 [amp.chemicalbook.com]

- 6. 54-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure of N,N-Dimethyl-4-phenylazo-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of N,N-Dimethyl-4-phenylazo-m-toluidine. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Properties

N,N-Dimethyl-4-phenylazo-m-toluidine is an azo compound characterized by the presence of a diazene bridge (-N=N-) connecting a phenyl group and a dimethylated m-toluidine moiety.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N,N,2-trimethyl-4-(phenyldiazenyl)aniline |

| Molecular Formula | C₁₅H₁₇N₃ |

| Molecular Weight | 239.32 g/mol |

| CAS Number | 54-88-6[1] |

| Appearance | Not explicitly found, but related azo compounds are often colored crystals or powders. |

| Melting Point | 67-69 °C[2] |

| Solubility | Insoluble in water; soluble in some organic solvents. |

Synthesis of N,N-Dimethyl-4-phenylazo-m-toluidine

The synthesis of N,N-Dimethyl-4-phenylazo-m-toluidine is typically achieved through an azo coupling reaction. This reaction involves the electrophilic substitution of a diazonium salt with an activated aromatic compound, in this case, N,N-dimethyl-m-toluidine.

Experimental Protocol: Azo Coupling Reaction

This protocol describes a general method for the synthesis of azo compounds, which can be adapted for N,N-Dimethyl-4-phenylazo-m-toluidine.

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-dimethyl-m-toluidine

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Glacial acetic acid

-

Methanol

Procedure:

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure the complete formation of the benzenediazonium chloride salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethyl-m-toluidine in a dilute solution of sodium hydroxide at 0-5 °C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the N,N-dimethyl-m-toluidine solution with constant stirring, while maintaining the low temperature.

-

Continue stirring the reaction mixture in the ice bath for approximately 10-30 minutes, during which a colored precipitate of N,N-Dimethyl-4-phenylazo-m-toluidine will form.

-

-

Isolation and Purification:

-

Filter the precipitate using vacuum filtration and wash it with cold distilled water.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or methanol, to obtain the purified N,N-Dimethyl-4-phenylazo-m-toluidine.

-

Dry the purified product in a vacuum oven at a suitable temperature.

-

Spectroscopic Data and Characterization

The structure of N,N-Dimethyl-4-phenylazo-m-toluidine can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic CH | 129.5, 129.3, 128.5, 128.0, 127.6, 127.0, 126.6 |

| Aromatic C-N | Not explicitly assigned |

| Aromatic C-CH₃ | Not explicitly assigned |

| Aromatic C-N=N | Not explicitly assigned |

| -N(CH₃)₂ | 45.2 |

| Ar-CH₃ | 21.1 |

Note: The provided data is for a related compound and should be considered representative. Specific peak assignments for N,N-Dimethyl-4-phenylazo-m-toluidine require experimental data for the exact molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (-CH₃) | 2975 - 2850 |

| N=N stretch (azo group) | ~1600 - 1575 (often weak) |

| C=C stretch (aromatic ring) | 1600 - 1450 |

| C-N stretch | 1360 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for N,N-Dimethyl-4-phenylazo-m-toluidine would be expected at an m/z value corresponding to its molecular weight (239.32).

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of N,N-Dimethyl-4-phenylazo-m-toluidine.

Caption: Synthesis of N,N-Dimethyl-4-phenylazo-m-toluidine.

References

Carcinogenic Properties of 4-Dimethylamino-2-methylazobenzene: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylamino-2-methylazobenzene, also known as N,N-Dimethyl-4-(o-tolylazo)aniline, is an azo dye that has been identified as a hepatocarcinogen in animal models. This technical guide provides a comprehensive overview of its carcinogenic properties, drawing from key experimental studies. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The carcinogenic activity of this compound, particularly its role as a tumor initiator, has been demonstrated in studies involving co-administration with promoting agents.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₇N₃ |

| Molar Mass | 239.32 g/mol |

| Appearance | Crystalline solid |

| Synonyms | N,N-Dimethyl-4-(o-tolylazo)aniline, 2-Methyl-4-dimethylaminoazobenzene |

| CAS Number | 54-88-6 |

Carcinogenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[1][2] The primary target organ for its carcinogenic effects is the liver, where it induces hepatocellular carcinoma.[1][3]

Tumor Initiation Activity

Studies have demonstrated that this compound acts as a tumor initiator. In a key study, rats fed a diet containing this compound for a short period, followed by the administration of a promoting agent (phenobarbital), developed a high incidence of hepatocellular carcinomas.[3] In contrast, animals treated with this compound alone showed a very low incidence of neoplastic nodules.[3] This highlights the compound's ability to induce initial, irreversible genetic alterations that can then be promoted to form tumors.

Metabolism and Mechanism of Action

The carcinogenic activity of this compound is dependent on its metabolic activation to reactive electrophiles that can bind to cellular macromolecules, including DNA. This process is a common feature of many chemical carcinogens.

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step process that primarily occurs in the liver.

DNA Adduct Formation

The reactive electrophiles generated during metabolism can covalently bind to nucleophilic sites in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.

Experimental Protocols

The following is a generalized experimental protocol for a two-stage hepatocarcinogenesis study in rats, based on the principles of the study by Kitagawa et al. (1979).[3]

Animal Model and Husbandry

-

Species: Male Fischer 344 rats

-

Age: Weanling (e.g., 4 weeks old)

-

Housing: Housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Fed a basal diet and water ad libitum, except during the administration of the test compound.

Experimental Design

Procedures

-

Initiation: Weanling rats are fed a diet containing 0.05% this compound for a period of 1 to 6 weeks. A control group receives the basal diet without the compound.

-

Promotion: After the initiation phase, the diet is switched to one containing 0.05% phenobarbital for up to 70 weeks. The control group continues on the basal diet.

-

Observation: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly.

-

Termination and Analysis: Animals are sacrificed at the end of the study or when moribund. A complete necropsy is performed, with special attention to the liver. The liver is weighed, and any visible nodules are counted and measured. Liver sections are collected and preserved in formalin for histopathological examination to identify and classify neoplastic lesions.

Signaling Pathways in Carcinogenesis

The development of cancer is a multistep process involving the deregulation of various cellular signaling pathways that control cell growth, proliferation, and apoptosis. While specific research on the signaling pathways affected by this compound is limited, the general mechanisms of chemical carcinogenesis suggest the involvement of key pathways.

Potential Downstream Effects of DNA Damage

The DNA damage induced by this compound can trigger a cascade of cellular responses, potentially leading to the activation of oncogenes and inactivation of tumor suppressor genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation. Mutations in genes like Ras, which are upstream of the MAPK cascade, are common in cancer.

-

p53 Pathway: The tumor suppressor p53 plays a critical role in responding to DNA damage by inducing cell cycle arrest or apoptosis. Mutations in the TP53 gene can abrogate this protective mechanism, allowing cells with damaged DNA to proliferate.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Its aberrant activation is a frequent event in many cancers, including hepatocellular carcinoma.

Conclusion

This compound is a potent initiator of hepatocarcinogenesis in animal models. Its carcinogenic activity is mediated through metabolic activation to DNA-damaging species. While the specific downstream signaling pathways affected by this compound require further investigation, its ability to induce tumors in a two-stage carcinogenesis model underscores its genotoxic potential. This technical guide provides a foundational understanding of the carcinogenic properties of this compound, which is essential for risk assessment and the development of strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the molecular mechanisms underlying its carcinogenicity and to identify potential biomarkers of exposure and effect.

References

Metabolic Pathway of 4-Dimethylamino-2-methylazobenzene in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway of 4-Dimethylamino-2-methylazobenzene (DMAMAB) in rats, focusing on the core biochemical transformations and the enzymatic processes involved. The information presented herein is crucial for understanding the bioactivation and detoxification of this carcinogenic azo dye, providing a foundational resource for toxicology studies and drug development efforts.

Core Metabolic Transformations

The metabolism of this compound in rat liver microsomes primarily proceeds through two key enzymatic pathways: N-demethylation and ring hydroxylation . These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, with evidence pointing towards the involvement of isoforms such as CYP1A2 and CYP3A4 in the metabolism of structurally similar compounds.

The metabolic cascade begins with the sequential removal of the two methyl groups from the dimethylamino moiety, a process known as N-demethylation. This results in the formation of 4-Monomethylamino-2-methylazobenzene (MMAMAB) and subsequently 4-Amino-2-methylazobenzene (AMAB). Concurrently, hydroxylation can occur on the aromatic rings, leading to various hydroxylated metabolites. The interplay of these pathways is critical in determining the ultimate biological activity of the parent compound.

Quantitative Analysis of Metabolite Formation

| Precursor | Metabolite | Metabolic Pathway | Enzymatic System |

| This compound | 4-Monomethylamino-2-methylazobenzene | N-demethylation | Cytochrome P450 |

| 4-Monomethylamino-2-methylazobenzene | 4-Amino-2-methylazobenzene | N-demethylation | Cytochrome P450 |

| This compound | Hydroxylated DMAMAB derivatives | Ring Hydroxylation | Cytochrome P450 |

| 4-Monomethylamino-2-methylazobenzene | Hydroxylated MMAMAB derivatives | Ring Hydroxylation | Cytochrome P450 |

| 4-Amino-2-methylazobenzene | Hydroxylated AMAB derivatives | Ring Hydroxylation | Cytochrome P450 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to elucidate the metabolic pathway of this compound.

Preparation of Rat Liver Microsomes

-

Animal Handling and Liver Excision: Male Sprague-Dawley rats are euthanized according to ethical guidelines. The liver is immediately perfused in situ with ice-cold 0.9% saline solution to remove blood.

-

Homogenization: The excised liver is weighed and minced in 3 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl. The tissue is then homogenized using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Differential Centrifugation: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris, nuclei, and mitochondria.

-

Microsomal Pellet Collection: The resulting supernatant (S9 fraction) is carefully collected and subjected to ultracentrifugation at 105,000 x g for 60 minutes at 4°C.

-

Washing and Resuspension: The microsomal pellet is washed by resuspension in the homogenization buffer and recentrifuged at 105,000 x g for 60 minutes. The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a protein concentration of approximately 20-40 mg/mL.

-

Protein Concentration Determination: The protein concentration of the microsomal suspension is determined using a standard method, such as the Bradford or Lowry assay, with bovine serum albumin as a standard.

-

Storage: The prepared microsomes are aliquoted and stored at -80°C until use.

In Vitro Incubation for Metabolic Studies

-

Reaction Mixture Preparation: A typical incubation mixture (final volume of 1 mL) contains:

-

Rat liver microsomes (0.5-1.0 mg protein)

-

100 mM potassium phosphate buffer (pH 7.4)

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase)

-

This compound (substrate) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%). The substrate concentration should be varied to determine kinetic parameters.

-

-

Pre-incubation: The reaction mixture, excluding the NADPH-generating system, is pre-incubated at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 15-60 minutes), during which the reaction is expected to be linear.

-

Termination of Reaction: The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile or other suitable organic solvent.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged at 14,000 x g for 10 minutes to precipitate proteins. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Method for Metabolite Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of the parent compound and its metabolites.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase: A gradient elution is employed using a binary mobile phase system, for example:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A suitable gradient program is developed to achieve optimal separation of the analytes. For example, starting with 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and its expected metabolites (4-Monomethylamino-2-methylazobenzene and 4-Amino-2-methylazobenzene) need to be determined by direct infusion of analytical standards.

-

-

Quantification: Calibration curves are constructed using authentic standards of the parent compound and its metabolites to enable accurate quantification in the experimental samples.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear visual representation of the metabolic processes and the experimental design, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of this compound in rats.

Caption: Workflow for studying DMAMAB metabolism in rat liver microsomes.

An In-depth Technical Guide to the Stability and Storage of 4-Dimethylamino-2-methylazobenzene

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Dimethylamino-2-methylazobenzene (CAS No. 54-88-6), a chemical compound used in various research applications. This document is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity and safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N₃ | [1] |

| Molecular Weight | 239.32 g/mol | [1] |

| Appearance | Red-orange crystals | [1][2] |

| Melting Point | 67-69 °C | [1][2] |

| Boiling Point | 150 °C at 16 mmHg | [1][2] |

| Solubility | Practically insoluble in water; soluble in ethanol and acetone. | [1][2] |

| Maximum Absorption (λmax) | 420 nm | [1][2] |

Chemical Stability and Incompatibilities

This compound is generally considered stable under recommended storage conditions.[1][2] However, it exhibits sensitivity to certain environmental factors and is incompatible with specific classes of chemicals.

Key Stability Considerations:

-

Heat and Light Sensitivity: The compound is sensitive to heat and light.[3] Prolonged exposure can lead to degradation.

-

Incompatibilities: It is incompatible with strong acids and strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and decomposition. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[4]

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. While specific recommendations vary slightly across suppliers, the general consensus points towards cool, dark, and dry conditions.

| Parameter | Recommendation | Reference |

| Temperature | Store in a refrigerator. One source suggests room temperature but recommends a cool place (<15°C). For a related compound, 15-25°C is advised. | [5][6][7] |

| Light | Store in a dark place. | [8] |

| Atmosphere | Store in a tightly sealed container to protect from moisture and air. | [7][8] |

| Environment | Store in a dry, cool, and well-ventilated place. | [8][9] |

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended. The following protocol provides a general framework that can be adapted for specific laboratory conditions.

Objective: To determine the degradation of this compound under various stress conditions.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone).

-

Prepare working solutions at a known concentration.

-

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose the sample solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to UV and visible light.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the λmax of the compound (420 nm).

-

-

Procedure: Inject samples from the forced degradation studies at specified time points.

-

Data Analysis: Quantify the amount of undegraded this compound by comparing the peak area to that of a freshly prepared standard. The appearance of new peaks indicates degradation products.

-

The following diagram outlines the general workflow for this stability assessment.

Caption: General experimental workflow for assessing the stability of a chemical compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate safety precautions must be taken during handling.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

This guide summarizes the available information on the stability and storage of this compound. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 54-88-6 [amp.chemicalbook.com]

- 2. 54-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-(Dimethylamino)-3'-methylazobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)-2'-methylazobenzene | 3731-39-3 | TCI AMERICA [tcichemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols for Inducing Hepatocellular Carcinoma with 4-Dimethylamino-2-methylazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylamino-2-methylazobenzene (DAB) is a potent hepatocarcinogen widely utilized in preclinical research to induce hepatocellular carcinoma (HCC) in animal models, primarily rodents. This model is instrumental in studying the mechanisms of hepatocarcinogenesis and for the evaluation of novel therapeutic agents. This document provides a detailed experimental protocol for inducing HCC in rats using DAB, along with methodologies for key experimental analyses and a summary of expected quantitative outcomes.

Data Presentation

Table 1: Tumor Incidence and Latency in Rodents Exposed to Azo Dyes

| Carcinogen | Species/Strain | Route of Administration | Dose/Concentration | Duration of Exposure | Tumor Incidence | Latency to Tumor Development | Reference |

| This compound | Male Mice | Dietary | Not Specified | 14 months | Benign and malignant liver tumors | Adenoma: 104 days; Carcinoma: 10 months | [1] |

| This compound | Male Rats | Intraperitoneal Injection | Not Specified | Before 22 days of age | Hepatocellular carcinoma | By 2 years of age | [1] |

| 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) | Male Leeds Strain Rats | Dietary | 0.06% | Up to 10 weeks | Hepatocarcinogenesis | Early changes observed at 10 days and 4 weeks | [2] |

| 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) + 0.5% Suxibuzone (promoter) | Rats | Dietary | 0.06% | 4 weeks (initiation) | 70.0% | 53 weeks | [3] |

| 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) alone | Rats | Dietary | 0.06% | 4 weeks (initiation) | 14.3% | 53 weeks | [3] |

| 2-methyl-N,N-dimethyl-4-aminoazobenzene + 0.05% Phenobarbital (promoter) | Weanling Rats | Dietary | Not Specified | 1-6 weeks (initiation) | "Many large hepatocellular carcinomas" | By 72 weeks | [4] |

Experimental Protocols

I. Induction of Hepatocellular Carcinoma using this compound

This protocol describes the induction of HCC in rats via dietary administration of DAB.

Materials:

-

This compound (DAB)

-

Standard rodent chow

-

Corn oil or other suitable solvent

-

Male Sprague-Dawley or Wistar rats (6-8 weeks old)

-

Metabolic cages

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week to allow for acclimatization.

-

Preparation of DAB-containing Diet:

-

Caution: DAB is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, respiratory protection) in a chemical fume hood.[4]

-

Calculate the required amount of DAB to achieve a final concentration of 0.06% in the diet. For example, to prepare 1 kg of diet, 600 mg of DAB is required.[2][3]

-

Dissolve the calculated amount of DAB in a small volume of corn oil.

-

Thoroughly mix the DAB-oil solution with the powdered standard rodent chow to ensure a homogenous distribution of the carcinogen.

-

Pellet the prepared diet or provide it as a powder.

-

-

Carcinogen Administration:

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

-

Record body weight and food consumption weekly.

-

-

Tumor Development and Endpoint:

-

Tumor nodules may become palpable in the later stages of the experiment.

-

The typical latency for the development of HCC with this method is several months.[1] The experiment can be terminated at a predetermined time point (e.g., 16-20 weeks) or when animals show signs of significant morbidity.

-

At the experimental endpoint, euthanize the animals according to approved institutional guidelines.

-

II. Histopathological Analysis

Materials:

-

10% neutral buffered formalin

-

Ethanol (graded series)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

Procedure:

-

Tissue Collection and Fixation:

-

Immediately after euthanasia, perform a necropsy and carefully excise the liver.

-

Visually inspect the liver for the presence of nodules or tumors and record the number and size.

-

Fix the entire liver or representative sections in 10% neutral buffered formalin for at least 24 hours.

-

-

Tissue Processing and Embedding:

-

Dehydrate the fixed tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope to assess the liver architecture, cellular morphology, and the presence of pre-neoplastic and neoplastic lesions.

-

HCC is typically characterized by trabecular, solid, or acinar growth patterns, with cells showing increased nuclear-to-cytoplasmic ratio, hyperchromatic nuclei, and prominent nucleoli.

-

III. Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the protein expression levels of key components of the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

Materials:

-

Liver tissue samples (from control and DAB-treated animals)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Homogenize frozen liver tissue samples in ice-cold RIPA buffer.

-

Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualization

Caption: Experimental workflow for inducing HCC in rats using DAB.

Caption: Key signaling pathways implicated in DAB-induced HCC.

References

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medsci.org [medsci.org]

Application Notes and Protocols: 4-Dimethylamino-2-methylazobenzene as a Positive Control in Hepatocellular Carcinoma Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Dimethylamino-2-methylazobenzene as a positive control for inducing hepatocellular carcinoma (HCC) in preclinical cancer research. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the implicated signaling pathways.

Introduction

This compound is an azo dye and a known potent hepatocarcinogen in rodents. Its utility as a positive control is well-established in studies investigating the mechanisms of liver cancer development and in the evaluation of novel therapeutic agents. This compound and its metabolites induce DNA adducts and activate key oncogenic signaling pathways, leading to the development of liver tumors.

Mechanism of Action

The carcinogenic effects of this compound are initiated through its metabolic activation in the liver. This process involves enzymatic conversion into reactive electrophiles that can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. The formation of DNA adducts is a critical step in the initiation of carcinogenesis, leading to mutations in key genes that regulate cell growth and proliferation. One of the primary mechanisms involves the formation of DNA adducts, such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene, which is a major persistent hepatic DNA-bound dye found in mice.[1]

Data Presentation: Quantitative Outcomes

The following tables summarize the quantitative data on the carcinogenic potential of aminoazo dyes, including this compound and its related compounds, in rodent models.

Table 1: Hepatocarcinogenicity in Mice

| Compound | Dose (µmol/g body weight) | Route of Administration | Strain | Age at Administration | Latency | Tumor Incidence/Multiplicity |

| N,N-dimethyl-4-aminoazobenzene | 0.017 - 0.15 | Intraperitoneal | C57BL/6 x C3H/He F1 (B6C3F1) | 12 days | 10 months | Average of 11 hepatomas/mouse |

| 4-aminoazobenzene | 0.15 | Intraperitoneal | C57BL/6 x C3H/He F1 (B6C3F1) | 12 days | 10 months | High |

| N-methyl-4-aminoazobenzene | 0.15 | Intraperitoneal | C57BL/6 x C3H/He F1 (B6C3F1) | 12 days | 10 months | High |

Data extracted from a study on equipotent hepatic carcinogens in male mice.[1]

Table 2: Hepatocarcinogenicity in Rats (Related Compound)

| Compound | Administration | Strain | Latency | Key Molecular Finding |

| 3'-methyl-4-dimethylaminoazobenzene | Feeding | Not Specified | Not Specified | 4.5-7.5-fold increase in MAPK expression and 4.6-fold increase in MAPK activity in tumors.[2] |

Experimental Protocols

The following protocols are generalized from studies using chemical carcinogens to induce HCC in rodents and should be adapted and optimized for specific experimental goals.

Protocol 1: Induction of Hepatocellular Carcinoma in Mice

Materials:

-

This compound

-

Vehicle (e.g., Corn oil, DMSO)

-

12-day-old male C57BL/6 x C3H/He F1 (B6C3F1) mice

-

Sterile syringes and needles

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to achieve the desired concentration. For example, to achieve a dose of 0.15 µmol/g, for a 5g mouse, you would need 0.75 µmol of the compound. Ensure the solution is homogenous.

-

Administration: Administer a single intraperitoneal (i.p.) injection of the dosing solution to 12-day-old male mice. The volume of injection should be appropriate for the size of the animal (e.g., 10-20 µl).

-

Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in behavior.

-

Tumor Development: Expect the development of hepatomas over a period of 10 months.[1]

-

Endpoint Analysis: At the experimental endpoint, euthanize the animals and harvest the livers for macroscopic and microscopic examination, as well as for molecular and biochemical analyses.

Protocol 2: Induction of Hepatocellular Carcinoma in Rats (General Protocol)

While a specific protocol for this compound is not detailed in the provided search results, a general protocol for chemical induction of HCC in rats can be adapted.

Materials:

-

This compound

-

Vehicle (e.g., Corn oil)

-

Male Sprague-Dawley or Fischer 344 rats (6-8 weeks old)

-

Gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a solution of this compound in corn oil. The concentration should be calculated based on the desired daily or weekly dose.

-

Administration: Administer the compound via oral gavage. A typical dosing schedule for chemical carcinogens can range from daily to several times a week for a specified number of weeks.

-

Monitoring: Closely monitor the rats for health status, body weight changes, and any signs of distress.

-

Tumor Progression: The progression of liver disease, from inflammation and fibrosis to tumor formation, can take several weeks to months.[3]

-